molecular formula C12H13NO B8311877 N-(4-Ethynylphenethyl)acetamide

N-(4-Ethynylphenethyl)acetamide

Cat. No.: B8311877
M. Wt: 187.24 g/mol
InChI Key: CUKRELXBCSNJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethynylphenethyl)acetamide is an acetamide derivative featuring a phenethyl group substituted with an ethynyl moiety at the para position of the aromatic ring. The ethynyl group (sp-hybridized carbon chain) introduces unique electronic and steric properties, distinguishing it from other acetamide analogs.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-[2-(4-ethynylphenyl)ethyl]acetamide

InChI

InChI=1S/C12H13NO/c1-3-11-4-6-12(7-5-11)8-9-13-10(2)14/h1,4-7H,8-9H2,2H3,(H,13,14)

InChI Key

CUKRELXBCSNJRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Substituent Effects on Pharmacological Activity

Analgesic and Anti-Inflammatory Agents
  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibited analgesic activity comparable to paracetamol, attributed to the sulfonamide and piperazinyl groups enhancing receptor interaction .
  • However, direct analgesic data are unavailable.
Anti-Hypernociceptive Agents
  • N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) : Demonstrated efficacy in inflammatory pain models due to sulfonamide-mediated modulation of ion channels or enzymes .
  • N-(4-Ethynylphenethyl)acetamide : The ethynyl group’s electron-withdrawing nature may alter electronic distribution, affecting binding to pain-related targets.

Anti-Cancer Activity

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Showed potent activity against HCT-1, SF268, and MCF-7 cancer cell lines, with methoxy and sulfonyl groups enhancing DNA intercalation .

Antimicrobial and Antifungal Activity

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Active against gram-positive bacteria due to sulfonyl and thiazole groups disrupting cell walls .
  • This compound : Lacking electronegative substituents (e.g., fluorine), its antimicrobial efficacy is likely lower.

Cytotoxicity

  • This compound : The ethynyl group’s reactivity might introduce toxicity, but this requires experimental validation.

Solid-State Properties

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : Meta-substitution with electron-withdrawing Cl groups stabilizes crystal packing via halogen bonding .
  • This compound : The ethynyl group’s linearity may disrupt crystal symmetry compared to chloro substituents, affecting solubility and bioavailability.

Antiviral Potential

  • 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Inhibited SARS-CoV-2 via pyridine-mediated interactions with His163 and Asn142 .
  • This compound : The ethynyl group’s rigidity might hinder binding to viral protease active sites compared to flexible pyridine derivatives.

Data Tables

Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives

Compound Name Substituents Key Activities Reference IDs
This compound Ethynyl (C≡CH) Unknown (Theoretical potential) -
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37) Piperazinyl sulfonyl Anti-hypernociceptive
N-(4-Methoxyphenyl)-2-(quinazoline-sulfonyl)-acetamide (38) Methoxy, sulfonyl quinazoline Anti-cancer
N-(4-Hydroxyphenethyl)acetamide (2) Hydroxyl (OH) Non-cytotoxic
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) Cyanophenyl, pyridine SARS-CoV-2 inhibition

Table 2: Substituent Effects on Physical Properties

Compound Name Substituent Type Impact on Properties
N-(3-Chlorophenyl)-trichloro-acetamide Electron-withdrawing (Cl) Enhanced crystal stability
This compound Ethynyl (C≡CH) Potential solubility challenges
N-(4-Ethynylphenyl)acetamide Ethynyl (C≡CH) Reactivity for further conjugation

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